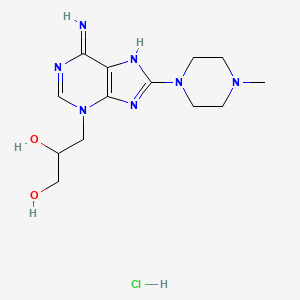
3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are often studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride typically involves multi-step organic reactions. The starting materials may include purine derivatives and piperazine compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various functionalized derivatives with altered biological properties.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with enzymes, receptors, and other biomolecules.
Medicine
Potential medical applications include its use as a lead compound in drug discovery for treating viral infections, cancer, and other diseases.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals, pharmaceuticals, and other high-value products.
Mecanismo De Acción
The mechanism of action of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Derivatives: Compounds like adenosine and its analogs share structural similarities and may exhibit similar biological activities.
Purine Nucleosides: These compounds are also structurally related and are often studied for their antiviral and anticancer properties.
Uniqueness
The uniqueness of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride lies in its specific functional groups and molecular structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H22ClN7O2 |
|---|---|
Peso molecular |
343.81 g/mol |
Nombre IUPAC |
3-[6-imino-8-(4-methylpiperazin-1-yl)-7H-purin-3-yl]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C13H21N7O2.ClH/c1-18-2-4-19(5-3-18)13-16-10-11(14)15-8-20(12(10)17-13)6-9(22)7-21;/h8-9,14,21-22H,2-7H2,1H3,(H,16,17);1H |
Clave InChI |
PTUBEIWUUPXQKE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(N2)C(=N)N=CN3CC(CO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


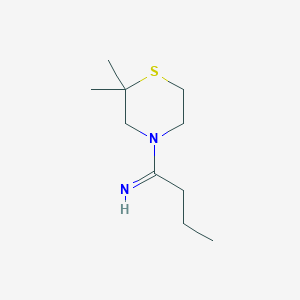
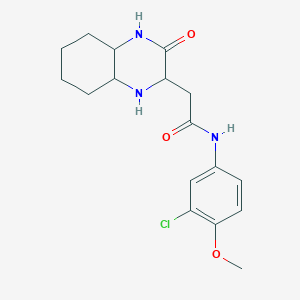
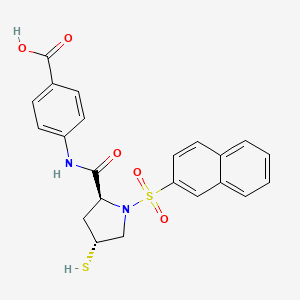
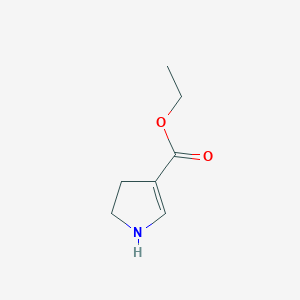
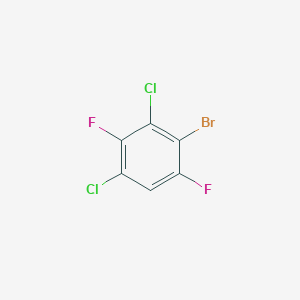
![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)
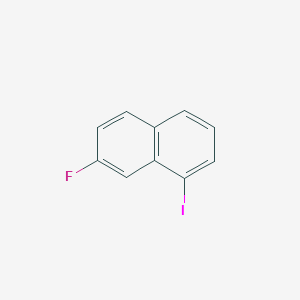
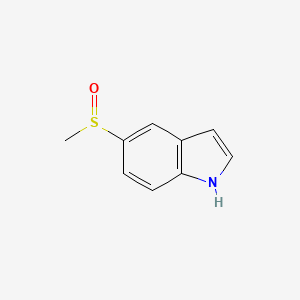
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)
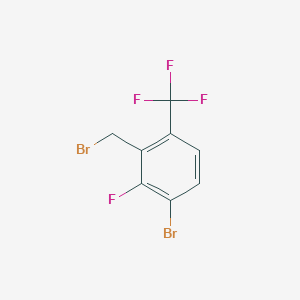

![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
